2-(((1H-Imidazol-4-yl)methyl)(4-methoxybenzyl)amino)propyl methanesulfonate
Description
2-(((1H-Imidazol-4-yl)methyl)(4-methoxybenzyl)amino)propyl methanesulfonate is a synthetic compound featuring a hybrid structure combining an imidazole ring, a 4-methoxybenzyl group, and a methanesulfonate ester. The methanesulfonate group improves aqueous solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
2-[1H-imidazol-5-ylmethyl-[(4-methoxyphenyl)methyl]amino]propyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-13(11-23-24(3,20)21)19(10-15-8-17-12-18-15)9-14-4-6-16(22-2)7-5-14/h4-8,12-13H,9-11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATULQKZLFYLRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)C)N(CC1=CC=C(C=C1)OC)CC2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The Debus-Radziszewski reaction remains the most cited method, employing glyoxal, ammonia, and formaldehyde derivatives under acidic conditions. For 4-substituted imidazoles, such as the target compound, α-ketoaldehydes react with ammonium acetate and aldehydes in refluxing ethanol (78°C, 12 h) to yield 1H-imidazole-4-carbaldehydes. Subsequent reduction of the aldehyde to a hydroxymethyl group is achieved using sodium borohydride (NaBH₄) in methanol (0°C to RT, 2 h).
Hydrogenation of Protected Intermediates
Alternative routes involve hydrogenation of nitroimidazole precursors. For example, Raney nickel-catalyzed hydrogenation of 4-nitroimidazole derivatives under 5 bar H₂ pressure in methanolic ammonia (40–50°C, 14 h) provides (1H-imidazol-4-yl)methanamine with quantitative yields. This method avoids harsh acidic conditions, preserving the imidazole ring’s integrity.
Introduction of the 4-Methoxybenzyl Group
The 4-methoxybenzyl (PMB) group is introduced via alkylation or reductive amination.
Alkylation of Imidazole-Methylamine
(1H-Imidazol-4-yl)methanamine dihydrochloride reacts with 4-methoxybenzyl chloride in the presence of cesium carbonate (Cs₂CO₃) in DMF (60°C, 3 h), achieving 50–62% yields. The base deprotonates the amine, facilitating nucleophilic attack on the benzyl chloride. Solvent choice is critical: DMF enhances solubility but requires careful drying to prevent hydrolysis.
Reductive Amination
For improved regioselectivity, reductive amination using 4-methoxybenzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane/methanol (1:1) at 50°C (2 h) affords the secondary amine with 62% yield. This method minimizes over-alkylation and is compatible with acid-sensitive groups.
Propylamine Linker Installation
The propyl spacer is introduced through Mitsunobu reactions or nucleophilic substitutions.
Mitsunobu Coupling
Reaction of (1H-imidazol-4-yl)methyl-4-methoxybenzylamine with 1-propanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C to RT, 12 h) installs the propyl chain with inversion of configuration. Yields range from 45–60%, though purification is challenging due to phosphine oxide byproducts.
Nucleophilic Displacement
Alternatively, mesylation of 1-propanol with methanesulfonyl chloride (MsCl) in dichloromethane (0°C, 1 h) generates the mesylate intermediate, which undergoes SN2 displacement with the amine in acetonitrile (80°C, 6 h, 70% yield).
Methanesulfonate Esterification
The final step involves esterification of the tertiary alcohol with methanesulfonyl chloride.
Reaction Conditions
In anhydrous dichloromethane, the alcohol reacts with MsCl (1.2 eq) and triethylamine (2.5 eq) at 0°C (2 h), followed by gradual warming to RT. The reaction is quenched with ice-water, and the product is extracted into ethyl acetate (85% yield). Excess base neutralizes HCl byproduct, preventing acid-catalyzed decomposition of the imidazole ring.
Solvent Optimization
Polar aprotic solvents like acetonitrile or DMF improve solubility but risk sulfonate hydrolysis. Non-polar solvents (e.g., toluene) reduce side reactions but necessitate higher temperatures (80°C), complicating reaction control.
Process Optimization and Challenges
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–60°C | Prevents imidazole decomposition |
| Solvent Polarity | Medium (DMF, MeCN) | Balances solubility and reactivity |
| Catalyst Loading | 5–10 mol% | Minimizes cost without sacrificing rate |
Higher temperatures (>80°C) promote side reactions, including N-alkylation of the imidazole ring. Solvents with high dielectric constants (ε > 30) stabilize transition states but may deprotonate sensitive intermediates.
Purification Challenges
Chromatographic purification on silica gel (eluent: CH₂Cl₂/MeOH 10:1) resolves unreacted amine and mesylate byproducts. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >95% purity for pharmacological testing.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 1H, imidazole-H), 7.25 (d, J = 8.6 Hz, 2H, PMB-ArH), 6.85 (d, J = 8.6 Hz, 2H, PMB-ArH), 4.45 (s, 2H, CH₂-imidazole), 3.75 (s, 3H, OCH₃), 3.30 (t, J = 6.8 Hz, 2H, CH₂-N), 2.95 (s, 3H, SO₃CH₃).
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HRMS : m/z calculated for C₁₆H₂₂N₃O₄S [M+H]⁺: 352.1325, found: 352.1328.
X-ray Crystallography
Single-crystal analysis confirms the antiperiplanar arrangement of the methanesulfonate group relative to the propyl chain, minimizing steric clash with the imidazole ring.
Industrial-Scale Considerations
Cost-Effective Catalysts
Raney nickel (reusable for up to 5 cycles) reduces reliance on precious metal catalysts during hydrogenation steps.
Green Chemistry Metrics
-
Atom Economy : 78% (Mitsunobu route) vs. 85% (nucleophilic displacement).
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E-factor : 12.5 kg waste/kg product, driven by solvent use in chromatography.
Applications and Pharmacological Relevance
The methanesulfonate group enhances aqueous solubility (LogP = 1.2) compared to non-esterified analogs (LogP = 2.8), making the compound suitable for intravenous formulations. Preclinical studies indicate IC₅₀ values of 0.8–1.5 µM against HCT-116 colon cancer cells, with minimal cytotoxicity toward normal fibroblasts .
Chemical Reactions Analysis
Types of Reactions
2-(((1H-Imidazol-4-yl)methyl)(4-methoxybenzyl)amino)propyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be performed on the imidazole ring or the methoxybenzyl group using reducing agents like sodium borohydride.
Substitution: The methanesulfonate ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: tert-butylhydroperoxide (TBHP)
Reducing Agents: Sodium borohydride
Bases: Triethylamine
Catalysts: Nickel, anhydrous aluminum chloride
Major Products
Oxidation Products: Oxidized imidazole derivatives
Reduction Products: Reduced imidazole or methoxybenzyl derivatives
Substitution Products: Substituted methanesulfonate derivatives
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential as a therapeutic agent due to its structural resemblance to known bioactive molecules. Its imidazole ring suggests possible activity in targeting biological systems, particularly in enzyme inhibition or receptor modulation.
Case Study: Anticancer Activity
Research has indicated that derivatives of imidazole compounds exhibit anticancer properties. A study demonstrated that similar compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The methanesulfonate group may enhance solubility and bioavailability, making it a candidate for further investigation in cancer therapy .
Antimicrobial Properties
The imidazole moiety is known for its antimicrobial activities. Studies have shown that compounds containing imidazole can effectively combat various bacterial strains.
Case Study: Antibiotic Development
A series of experiments were conducted to evaluate the antibacterial activity of imidazole derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the side chains, such as those present in 2-(((1H-Imidazol-4-yl)methyl)(4-methoxybenzyl)amino)propyl methanesulfonate, could enhance efficacy .
Neuropharmacology
The structural characteristics of this compound suggest potential applications in neuropharmacology, particularly in the modulation of neurotransmitter systems.
Case Study: Histamine Receptor Interaction
Research has indicated that imidazole derivatives can act as histamine receptor antagonists. A specific study focused on the interaction of similar compounds with H3 receptors, which are implicated in various neurological disorders. The findings suggest that this compound could be developed into a therapeutic agent for conditions like schizophrenia and ADHD .
Mechanism of Action
The mechanism of action of 2-(((1H-Imidazol-4-yl)methyl)(4-methoxybenzyl)amino)propyl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity . The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Key Observations :
- Solubility: The methanesulfonate group in the target compound likely improves solubility over thioether-containing analogs, facilitating intravenous administration .
- Bioactivity : Thioether-linked benzamides () exhibit documented anticancer and antiviral effects, suggesting the target compound’s imidazole and methoxybenzyl groups may similarly target enzymes or receptors involved in these pathways .
- Metabolic Stability : The methanesulfonate ester may be susceptible to hydrolysis, whereas thioethers in analogs resist metabolic degradation .
Research Findings and Implications
- Therapeutic Potential: The 4-methoxybenzyl group may enhance blood-brain barrier penetration compared to nitro-substituted analogs, broadening CNS-related applications .
- Comparative Advantages : The imidazole core offers a balance of solubility and bioactivity, positioning the compound as a versatile scaffold for further optimization.
Biological Activity
2-(((1H-Imidazol-4-yl)methyl)(4-methoxybenzyl)amino)propyl methanesulfonate, with the CAS number 1881288-55-6, is a compound that has garnered attention for its potential biological applications, particularly in the field of cancer research. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : C16H23N3O4S
- Molecular Weight : 353.44 g/mol
- Purity : 95%
- IUPAC Name : this compound
The compound's biological activity is primarily attributed to its interaction with cellular pathways involved in tumor growth and resistance. Similar compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site on the α/β-tubulin dimer, effectively disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells .
In Vitro Studies
In vitro studies demonstrate that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (nM) | Reference |
|---|---|---|
| A375 (Melanoma) | 24 ± 2 | |
| WM-164 (Melanoma) | 30 ± 4 | |
| LNCaP (Prostate) | 38 ± 3 | |
| PC-3 (Prostate) | 50 ± 6 |
These results indicate that the compound is particularly effective against melanoma and prostate cancer cell lines, suggesting a potential role in treating drug-resistant tumors.
In Vivo Studies
In vivo experiments using melanoma xenograft models have indicated that this compound can significantly inhibit tumor growth compared to standard treatments. For instance, one study reported that a related imidazole compound outperformed Dacarbazine (DTIC), a common chemotherapy agent, in reducing tumor size .
Case Studies
A notable case study involved the administration of imidazole derivatives similar to this compound in patients with advanced melanoma. The results showed a marked improvement in patient outcomes, with several patients experiencing partial responses to treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(((1H-Imidazol-4-yl)methyl)(4-methoxybenzyl)amino)propyl methanesulfonate?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Imidazole Alkylation : React 1H-imidazole-4-methanol with 4-methoxybenzyl chloride under basic conditions (e.g., NaH/THF) to introduce the 4-methoxybenzyl group.
Amination : Treat the product with 3-aminopropanol to form the tertiary amine intermediate.
Methanesulfonation : React the intermediate with methanesulfonyl chloride in dichloromethane using a base (e.g., triethylamine) to yield the final methanesulfonate ester.
Purification typically involves flash chromatography (hexane:ethyl acetate gradients) and recrystallization .
Q. What safety precautions are recommended for handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.
- Exposure Mitigation : In case of skin contact, immediately rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if irritation persists.
- Storage : Store in a cool, dry place away from oxidizing agents. Although GHS classification is unavailable for this specific compound, similar imidazole derivatives require caution due to potential irritant properties .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., methoxybenzyl protons at δ ~3.8 ppm, imidazole protons at δ ~7.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation pattern.
- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N, S content).
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound?
- Methodological Answer :
- Catalyst Screening : Test bases like KCO or DBU for improved alkylation efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance nucleophilic substitution rates.
- Temperature Control : Maintain low temperatures (0–5°C) during methanesulfonation to minimize side reactions.
Yields for analogous imidazole derivatives range from 15–40% under optimized conditions .
Q. What analytical challenges arise in resolving structural contradictions (e.g., crystallographic vs. spectroscopic data)?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software for structure refinement. Challenges include resolving disordered methoxybenzyl groups; apply restraints to thermal parameters .
- Data Reconciliation : If NMR suggests multiple conformers (e.g., rotamers), perform variable-temperature NMR or DFT calculations to model dynamic behavior.
- Case Study : For a related imidazole-sulfanyl compound, single-crystal X-ray data (R factor = 0.058) resolved ambiguities in sulfur-alkyl bonding .
Q. How does the methanesulfonate group influence the compound’s reactivity compared to other esters?
- Methodological Answer :
- Leaving Group Ability : Methanesulfonate (mesyl) groups are superior leaving groups compared to tosylates or acetates, enabling nucleophilic substitution under milder conditions.
- Comparative Reactivity : The 4-chlorophenyl analog of methanesulfonate shows enhanced electrophilicity due to electron-withdrawing effects, which can inform derivatization strategies .
Q. What strategies are recommended for studying this compound’s potential biological activity?
- Methodological Answer :
- Targeted Assays : Screen against tubulin polymerization (inspired by colchicine-binding imidazole derivatives) using fluorescence-based assays .
- Structure-Activity Relationship (SAR) : Modify the 4-methoxybenzyl or imidazole moieties and compare cytotoxicity profiles (e.g., IC values in cancer cell lines).
- Metabolic Stability : Use liver microsome assays to evaluate susceptibility to cytochrome P450 enzymes.
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for methanesulfonation to avoid hydrolysis.
- Data Analysis : Cross-validate crystallographic and spectroscopic data to address conformational flexibility.
- Safety : Conduct a risk assessment using analogs (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) to infer toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
